![molecular formula C20H19N3O3S B3015436 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide CAS No. 1008919-92-3](/img/structure/B3015436.png)
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazoline derivative . Pyrazolines are a class of organic compounds known for their wide applications in medicinal and pharmaceutical chemistry . The compound has been synthesized using a green and efficient ammonium acetate-catalyzed one-pot synthesis .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. In one reported method, the compound was synthesized using a one-pot reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . The reaction was catalyzed by nano-eggshell/Ti (IV) and carried out at room temperature under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. As mentioned earlier, it is synthesized via a one-pot reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . Other reactions may involve modifications of the pyrazoline ring or the phenyl groups attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its synthesis and structure. For example, it is a solid at room temperature . Its melting point and other properties can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Potential
Research on heterocyclic novel derivatives, including structures similar to the compound of interest, highlights their computational and pharmacological potential. These compounds have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. Computational docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) revealed moderate inhibitory effects, suggesting their application in cancer research and inflammation studies (M. Faheem, 2018).
Anticancer and Antiviral Activities
Another study synthesized 2-pyrazoline-substituted 4-thiazolidinones starting from 3-phenyl-5-aryl-1-thiocarbamoyl-2-pyrazolines, which showed selective inhibition of leukemia cell lines and activity against Tacaribe virus strain. This indicates the compound's potential in developing anticancer and antiviral agents (D. Havrylyuk et al., 2013).
Herbicidal Applications
The chloroacetamides, related to the compound of interest, have been utilized as herbicides for controlling annual grasses and broad-leaved weeds in various crops. This suggests potential agricultural applications for similar compounds in controlling unwanted vegetation (H. Weisshaar & P. Böger, 1989).
Anticonvulsant Activity
A study on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, with structures related to our compound, demonstrated anticonvulsant activity. This opens avenues for research into new treatments for epilepsy and related neurological disorders (Zeynep Aktürk et al., 2002).
Anti-Microbial Activities
Thiazole derivatives incorporating pyrazole moiety have shown significant anti-bacterial and anti-fungal activities. This underscores the compound's potential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (G. Saravanan et al., 2010).
Zukünftige Richtungen
The future directions for research on this compound could involve exploring its potential biological activities further. Given the wide range of activities exhibited by pyrazoline derivatives, this compound could be a promising candidate for drug development . Additionally, new synthetic routes could be explored to improve the efficiency and sustainability of its synthesis .
Wirkmechanismus
Target of Action
The primary targets of this compound are currently under investigation. Similar compounds have been found to target various kinases, which play a key role in regulating glucose and fatty acid metabolism and homeostasis .
Mode of Action
These inhibitors typically work by competing with ATP binding sites on the receptors, thereby inhibiting the kinase activity .
Biochemical Pathways
The inhibition of these kinases can lead to changes in these metabolic pathways, potentially affecting cellular energy production and other downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. Similar compounds have been found to have various pharmacokinetic properties, including absorption and distribution in the body, metabolism by the liver, and excretion through the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
This could potentially result in a variety of effects, depending on the specific kinases inhibited and the cells in which they are active .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the patient’s overall health, age, and other individual characteristics .
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-16-9-7-15(8-10-16)23-20(17-12-27(25)13-18(17)22-23)21-19(24)11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZSGQCMNKPECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


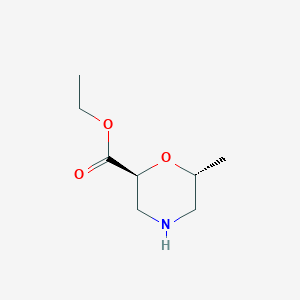

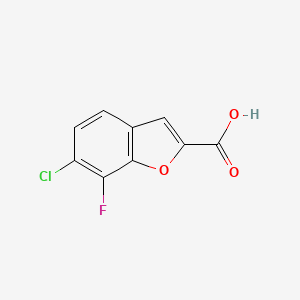
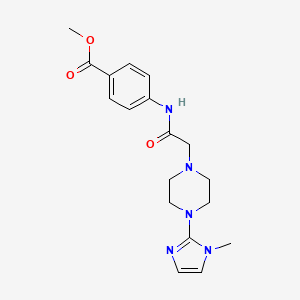
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3015365.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine](/img/structure/B3015366.png)
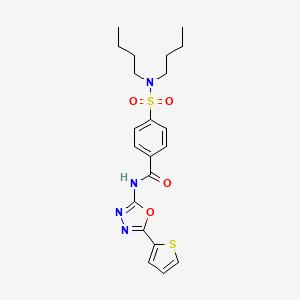
![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid](/img/structure/B3015368.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B3015372.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3015373.png)
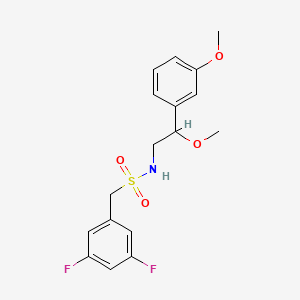

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate](/img/structure/B3015376.png)